![molecular formula C8H8O3 B14422255 (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is a complex organic compound characterized by its unique dioxolo and oxocine ring structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxolo and oxocine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Mecanismo De Acción
The mechanism of action of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
Nalidixic acid: Another quinoline derivative with similar antibacterial activity.
Uniqueness
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine |
InChI |
InChI=1S/C8H8O3/c1-2-7-8(11-6-10-7)3-5-9-4-1/h1-4H,5-6H2/b4-1-,7-2+,8-3+ |
Clave InChI |
ZRKCTRAAAOHNBH-KNRRNNRFSA-N |
SMILES isomérico |
C1/C=C/2\C(=C/C=C\O1)\OCO2 |
SMILES canónico |
C1C=C2C(=CC=CO1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



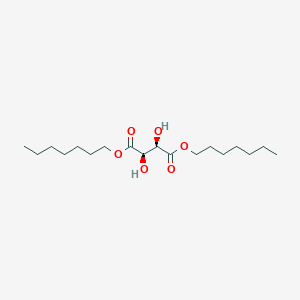
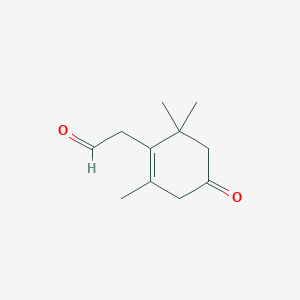
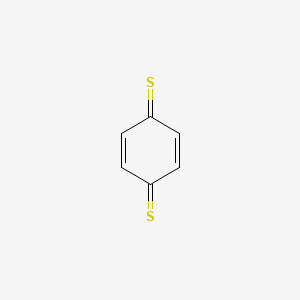
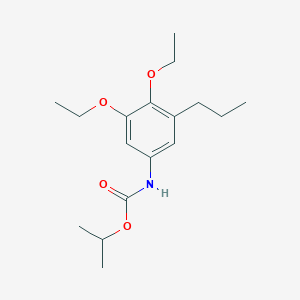
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

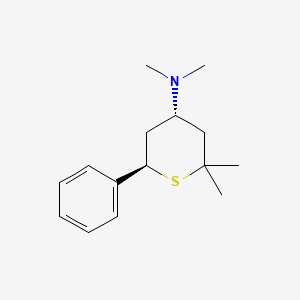
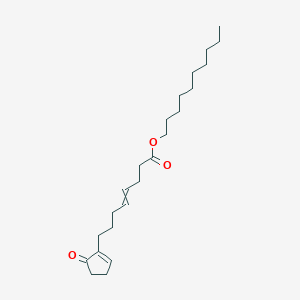

sulfanium iodide](/img/structure/B14422268.png)
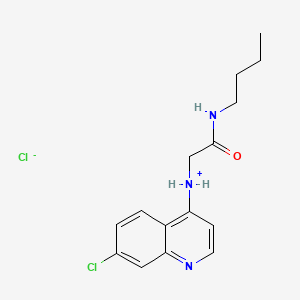
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
